molecular formula C18H12N2O10S2 B15194820 Bis(4-nitrophenyl) benzene-1,3-disulfonate CAS No. 13653-19-5

Bis(4-nitrophenyl) benzene-1,3-disulfonate

Cat. No.: B15194820
CAS No.: 13653-19-5
M. Wt: 480.4 g/mol
InChI Key: NVCBOTPTTJQCMR-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) benzene-1,3-disulfonate is a chemical compound characterized by the presence of two nitrophenyl groups attached to a benzene ring, which is further substituted with two sulfonate groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-nitrophenyl) benzene-1,3-disulfonate typically involves the reaction of 4-nitrophenol with benzene-1,3-disulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester linkage. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrophenyl) benzene-1,3-disulfonate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols and sulfonic acid derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride

    Nucleophiles: Amines, thiols, alcohols

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products Formed

    Reduction Products: 4-aminophenyl benzene-1,3-disulfonate

    Substitution Products: Various substituted phenyl benzene-1,3-disulfonates

    Hydrolysis Products: 4-nitrophenol and benzene-1,3-disulfonic acid

Scientific Research Applications

Bis(4-nitrophenyl) benzene-1,3-disulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl) benzene-1,3-disulfonate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its incorporation into aqueous systems. The overall effect is determined by the specific molecular pathways and targets involved in the application.

Comparison with Similar Compounds

Similar Compounds

  • Benzene-1,3-disulfonic acid disodium salt
  • 4-nitrophenyl benzene-1,3-disulfonate
  • Bis(4-aminophenyl) benzene-1,3-disulfonate

Uniqueness

Bis(4-nitrophenyl) benzene-1,3-disulfonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly useful in applications requiring both hydrophilic and reactive functionalities.

Properties

CAS No.

13653-19-5

Molecular Formula

C18H12N2O10S2

Molecular Weight

480.4 g/mol

IUPAC Name

bis(4-nitrophenyl) benzene-1,3-disulfonate

InChI

InChI=1S/C18H12N2O10S2/c21-19(22)13-4-8-15(9-5-13)29-31(25,26)17-2-1-3-18(12-17)32(27,28)30-16-10-6-14(7-11-16)20(23)24/h1-12H

InChI Key

NVCBOTPTTJQCMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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